(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide
CAS No.: 55630-20-1
Cat. No.: VC4108571
Molecular Formula: C31H28IN2O2P
Molecular Weight: 618.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55630-20-1 |
|---|---|
| Molecular Formula | C31H28IN2O2P |
| Molecular Weight | 618.4 g/mol |
| IUPAC Name | (5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide |
| Standard InChI | InChI=1S/C31H28N2O2P.HI/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20H,21-24H2;1H/q+1;/p-1 |
| Standard InChI Key | CVLHDJUXNZAKHV-UHFFFAOYSA-M |
| SMILES | C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
| Canonical SMILES | C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Introduction
(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a synthetic organic compound with the molecular formula and a molecular weight of 618.454 g/mol. It is categorized as a phosphonium salt containing a morpholino group, an oxazole ring, and triphenylphosphonium moiety, with iodide serving as the counterion. The compound's CAS number is 55630-20-1, and its structure integrates features that suggest potential applications in biological and chemical research due to its unique functional groups .
Structural Features
The compound's structure includes:
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A morpholino group: A six-membered ring containing oxygen and nitrogen, contributing to its hydrophilic properties.
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A phenyloxazole core: This heterocyclic moiety is associated with bioactivity in many pharmaceutical agents.
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A triphenylphosphonium group: Known for enhancing cellular uptake, especially in mitochondrial-targeted compounds.
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An iodide counterion, balancing the charge of the phosphonium group.
These structural components make it a candidate for diverse applications, including potential roles in drug delivery or as a precursor in organic synthesis.
Potential Applications
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Biological Applications:
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The triphenylphosphonium group is known for targeting mitochondria, suggesting this compound could be explored for mitochondrial imaging or drug delivery systems.
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Oxazole derivatives are often studied for their anticancer, antimicrobial, or anti-inflammatory properties.
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Chemical Applications:
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As a phosphonium salt, it may serve as a precursor in Wittig reactions or other organophosphorus chemistry.
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The morpholino group could enable interactions with nucleic acids, making it relevant for biochemical assays.
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Synthesis
The synthesis of compounds like (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide typically involves:
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Formation of the oxazole ring: Through cyclization reactions involving amides and aldehydes.
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Introduction of the morpholino group: Via substitution reactions.
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Coupling with triphenylphosphine and iodide salt: To form the final phosphonium iodide structure.
Limitations and Future Directions
Although promising, further research is needed to:
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Evaluate its pharmacokinetics and pharmacodynamics in biological systems.
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Explore its potential cytotoxicity and therapeutic index.
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Investigate synthetic modifications to enhance stability or activity.
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